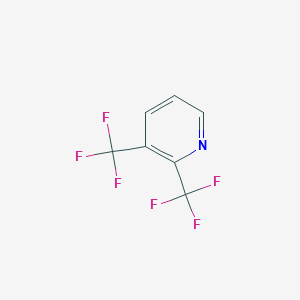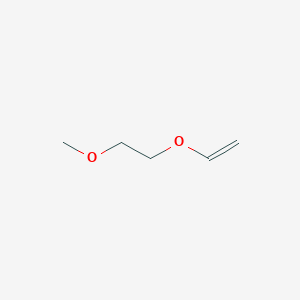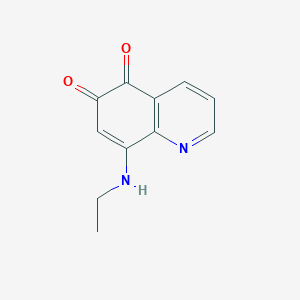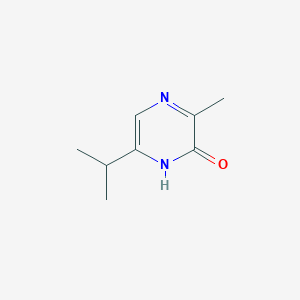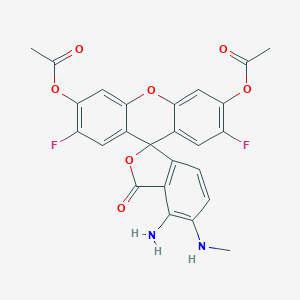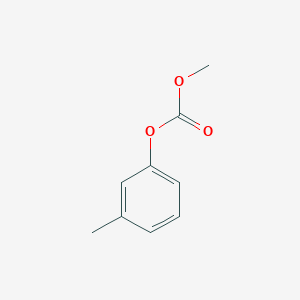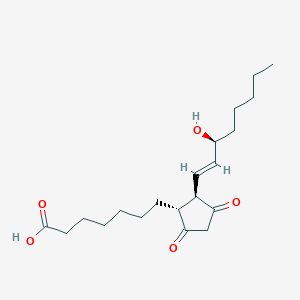
Prostaglandina K1
Descripción general
Descripción
La prostaglandina K1 es un compuesto lipídico bioactivo derivado del ácido araquidónico. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos que tienen diversos efectos similares a las hormonas en los animales. Están involucradas en varios procesos fisiológicos como la inflamación, el flujo sanguíneo, la formación de coágulos sanguíneos y la inducción del trabajo de parto.
Aplicaciones Científicas De Investigación
La prostaglandina K1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de oxidación y reducción de lípidos.
Biología: Desempeña un papel en la señalización celular y la regulación de los procesos fisiológicos.
Medicina: Se utiliza en el tratamiento de afecciones como el glaucoma, la hipertensión arterial pulmonar y para inducir el trabajo de parto.
Industria: Se emplea en la síntesis de varios análogos de prostaglandinas utilizados en productos farmacéuticos
Mecanismo De Acción
La prostaglandina K1 ejerce sus efectos uniéndose a receptores específicos acoplados a proteínas G en la superficie celular. Esta interacción inicia las transducciones de señales intracelulares, incluidas las cascadas inducidas por adenosín monofosfato cíclico (AMPc) y el ion calcio (Ca2+). Estas vías conducen a varias respuestas fisiológicas como la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de la inflamación .
Compuestos Similares:
- Prostaglandina E1
- Prostaglandina F2α
- Prostaglandina I2
- Tromboxano A2
- Leucotrienos
Comparación: La this compound es única en sus interacciones específicas con los receptores y las respuestas fisiológicas que media. Mientras que la prostaglandina E1 y la prostaglandina I2 están involucradas principalmente en la vasodilatación y la inhibición de la agregación plaquetaria, la prostaglandina F2α está más asociada con las contracciones uterinas. El tromboxano A2 promueve la agregación plaquetaria y la vasoconstricción, mientras que los leucotrienos están involucrados en las respuestas inflamatorias .
Las distintas interacciones de los receptores y las vías de señalización de la this compound la convierten en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas.
Análisis Bioquímico
Biochemical Properties
Prostaglandin K1 plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Cyclooxygenase is involved in the initial steps of prostaglandin synthesis, converting arachidonic acid to prostaglandin H2, which is then further metabolized to various prostaglandins, including Prostaglandin K1 . Prostaglandin K1 is resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase in vitro, which suggests it may have a prolonged effect compared to other prostaglandins .
Cellular Effects
Prostaglandin K1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of smooth muscle cells, endothelial cells, and platelets. By acting on the Prostaglandin E2 receptor subtype EP1, Prostaglandin K1 can modulate intracellular signaling pathways that regulate inflammation, vasodilation, and platelet aggregation . These effects are crucial in maintaining vascular homeostasis and responding to injury or inflammation.
Molecular Mechanism
At the molecular level, Prostaglandin K1 exerts its effects through binding interactions with specific receptors and enzymes. As an agonist of the Prostaglandin E2 receptor subtype EP1, it activates downstream signaling cascades involving G-proteins and second messengers such as cyclic AMP (cAMP). This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses such as inflammation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin K1 can change over time. Its stability and degradation are important factors in determining its long-term effects on cellular function. Prostaglandin K1 is known to be resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which may contribute to its prolonged activity in vitro . Long-term studies have shown that Prostaglandin K1 can maintain its effects on cellular processes such as inflammation and vasodilation over extended periods.
Dosage Effects in Animal Models
The effects of Prostaglandin K1 vary with different dosages in animal models. At low doses, it can effectively modulate inflammation and vasodilation without causing significant adverse effects. At high doses, Prostaglandin K1 may induce toxic effects, including excessive vasodilation and hypotension . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Prostaglandin K1 is involved in metabolic pathways related to prostaglandin synthesis and degradation. It is synthesized from arachidonic acid through the action of cyclooxygenase and other enzymes. Prostaglandin K1 is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, which may result in prolonged activity and accumulation in tissues . This resistance to metabolism can influence metabolic flux and the levels of other metabolites in the pathway.
Transport and Distribution
Within cells and tissues, Prostaglandin K1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. Prostaglandin K1’s resistance to metabolism may also influence its distribution, allowing it to exert prolonged effects in target tissues .
Subcellular Localization
Prostaglandin K1’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct Prostaglandin K1 to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the plasma membrane can facilitate interactions with cell surface receptors, while localization to the nucleus can influence gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La prostaglandina K1 puede sintetizarse mediante un proceso quimioenzimático. Esto implica el uso de bromohidrina como equivalente radical de la lactona de Corey, que se sintetiza en dos pasos. El núcleo de ciclopentano quiral se introduce con alta enantioselectividad, y las cadenas lipídicas se incorporan mediante la formación de bromohidrina, acoplamientos cruzados catalizados por níquel y reacciones de Wittig .
Métodos de Producción Industrial: La producción industrial de prostaglandinas generalmente implica el uso de intermediarios de lactona de Corey. El procedimiento de Corey utiliza intermediarios de δ-lactona y γ-lactona con estereocentros en el fragmento de ciclopentano para unir las cadenas laterales de la prostaglandina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La prostaglandina K1 se somete a varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: La this compound puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican halogenación utilizando reactivos como el bromo o el cloro.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de prostaglandinas, que se utilizan en diferentes aplicaciones terapéuticas .
Comparación Con Compuestos Similares
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2
- Thromboxane A2
- Leukotrienes
Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .
Prostaglandin K1’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZYMMLVHIVSU-IYCNHOCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348011 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69413-73-6 | |
| Record name | Prostaglandin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


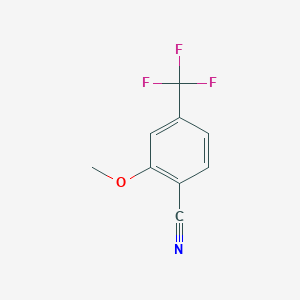
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
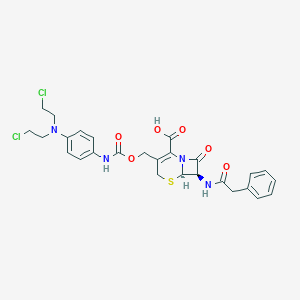
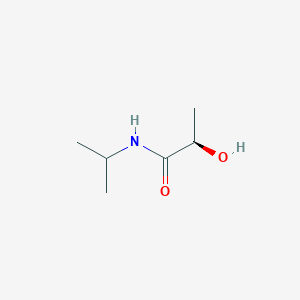
![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)
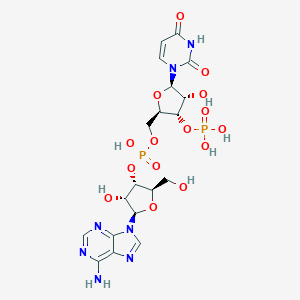
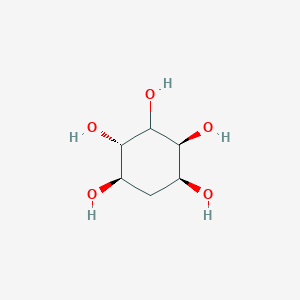
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
